2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE
Overview
Description
2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE is a complex organic compound featuring a pyrazino[3,2,1-jk]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrazino[3,2,1-jk]carbazole scaffold
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting CDK2, which is crucial in cancer treatment.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying protein-ligand interactions.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the kinase activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar scaffold.
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Uniqueness
2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE stands out due to its specific structural features that enhance its binding affinity and selectivity towards CDK2, making it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10(15),11,13-hexaen-4-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-6-7-16-15(12-13)14-4-2-5-17-18(14)21(16)11-10-20(17)9-3-8-19/h2,4-7,12H,3,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAHFXSNWRTHPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4=CC=CC2=C43)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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